molecular formula C11H6F3NO3 B2412470 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 1008773-84-9

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2412470
CAS No.: 1008773-84-9
M. Wt: 257.168
InChI Key: DWHJIOFPKZJCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJIOFPKZJCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(trifluoromethyl)benzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution can introduce new substituents on the phenyl ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid exhibit promising anticancer properties. For example, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable case study involved the synthesis of these compounds and their evaluation against human cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial and antifungal properties. A specific case study highlighted its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Research indicates that this compound can inhibit the growth of various weeds without adversely affecting crop plants. Field trials demonstrated a reduction in weed biomass by over 70% when applied at optimal concentrations.

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Case studies have shown that incorporating small amounts of this compound into polymer matrices improves their resistance to degradation under heat and UV exposure.

Data Tables

Application AreaSpecific UseObservations
Medicinal ChemistryAnticancer ActivityPotent inhibition of cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial strains
Agricultural ScienceHerbicidal ActivityOver 70% reduction in weed biomass
Material SciencePolymer AdditivesEnhanced thermal stability

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific interactions with biological targets .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, also known as 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H5F6NO3
  • Molecular Weight : 325.16 g/mol
  • CAS Number : 886497-47-8

The compound features a trifluoromethyl group which is known to enhance biological activity by improving metabolic stability and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial activity. In particular, derivatives of oxazole have been studied for their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxazole Derivative AE. coli32 µg/mL
Oxazole Derivative BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

These results suggest that this compound exhibits promising antimicrobial properties, particularly against Pseudomonas aeruginosa.

Antiviral Activity

In studies involving HIV-1, structural analogs of oxazole compounds have shown antiviral properties. For instance, modifications in the oxazole structure can lead to enhanced inhibition of viral replication.

Case Study: HIV Inhibition
A study evaluated the antiviral activity of various oxazole derivatives against HIV-1 in vitro. The compound demonstrated an IC50 value of 6 µM, indicating moderate antiviral activity compared to other tested compounds which had IC50 values ranging from 1.2 µM to 41 µM depending on structural modifications .

Anti-cancer Activity

The biological activity of the compound extends to cancer research where it has been tested for antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
HeLa15
CEM10
L12105

The results indicate that the compound has significant antiproliferative effects on cancer cell lines, particularly in L1210 cells.

Structure-Activity Relationship (SAR)

The trifluoromethyl group at the para position of the phenyl ring is crucial for enhancing the biological activity of oxazole derivatives. Studies show that this modification increases potency by improving interactions with target proteins and enzymes involved in disease pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid?

  • Methodological Answer : A common approach involves condensation of 4-(trifluoromethyl)benzaldehyde with a glycine derivative (e.g., ethyl glycinate hydrochloride) in the presence of a cyclizing agent like phosphorus oxychloride (POCl₃). Subsequent hydrolysis of the ester intermediate yields the carboxylic acid. Reaction optimization should focus on solvent selection (e.g., DMF or toluene) and catalyst use (e.g., palladium for coupling reactions). Monitor reaction progress via TLC or HPLC .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light. For handling, use PPE (gloves, lab coat) and work in a fume hood to minimize inhalation risks. Safety data indicate no acute toxicity, but standard precautions for carboxylic acids apply (e.g., eye/skin irritation prevention) .

Q. What analytical techniques are suitable for characterizing purity and structure?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structure :
  • NMR : ¹H NMR (DMSO-d₆) for aromatic protons (δ 7.5–8.2 ppm) and trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR).
  • Mass Spectrometry : ESI-MS in negative ion mode for the deprotonated molecular ion ([M–H]⁻).
    Cross-validate with elemental analysis (C, H, N) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different sources be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, trifluoromethyl groups exhibit solvent-dependent ¹⁹F NMR shifts. Reproduce spectra under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) and compare with computational predictions (DFT-based tools like Gaussian). If impurities are suspected, repurify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Reaction Engineering : Use flow chemistry to control exothermic steps (e.g., POCl₃-mediated cyclization).
  • Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency. For example, Pd(OAc)₂ with Xantphos ligand improves cross-coupling yields.
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in ester hydrolysis. Monitor intermediates via in-situ IR .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The –CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In structure-activity relationship (SAR) studies, replace –CF₃ with –Cl or –CH₃ to assess bioactivity changes. For example, in enzyme inhibition assays (e.g., COX-2), the electron-withdrawing –CF₃ group may enhance binding affinity via hydrophobic interactions. Validate with molecular docking (AutoDock Vina) and MD simulations .

Q. What are the challenges in scaling up chromatographic purification for this compound?

  • Methodological Answer :

  • Column Overloading : Use preparative HPLC with larger particle size silica (15–25 µm) and gradient elution (0.1% TFA in water/acetonitrile).
  • Solvent Costs : Replace acetonitrile with ethanol in isocratic mode for cost-effective large batches.
  • Automation : Implement flash chromatography systems (e.g., Biotage Isolera) for reproducibility .

Data Contradiction Analysis

  • Example : Conflicting melting points (e.g., 206–207°C vs. 198–200°C) may stem from polymorphic forms or residual solvents. Perform DSC analysis to identify polymorphs and recrystallize from different solvents (e.g., methanol vs. ethyl acetate). PXRD can confirm crystalline phase consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.